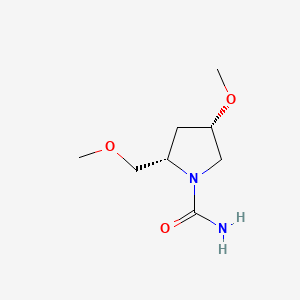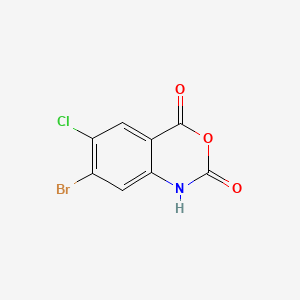![molecular formula C11H19ClN2O2 B13472074 1-[4-(2-Chloroacetyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B13472074.png)
1-[4-(2-Chloroacetyl)piperazin-1-yl]-3-methylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-Chloroacetyl)piperazin-1-yl]-3-methylbutan-1-one is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2-chloroacetyl group and a 3-methylbutan-1-one moiety. Piperazine derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Chloroacetyl)piperazin-1-yl]-3-methylbutan-1-one typically involves the reaction of piperazine with 2-chloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Chloroacetyl)piperazin-1-yl]-3-methylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of new derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and as a building block for the development of new chemical entities.
Biology: It has been investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-[4-(2-Chloroacetyl)piperazin-1-yl]-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, thereby exhibiting antibacterial activity .
Comparison with Similar Compounds
1-[4-(2-Chloroacetyl)piperazin-1-yl]-3-methylbutan-1-one can be compared with other piperazine derivatives, such as:
2-chloro-1-[4-(2-chloroacetyl)piperazin-1-yl]ethan-1-one: Similar in structure but with different substituents, leading to variations in biological activity.
2-[4-(2-chloroacetyl)piperazin-1-yl]-N,N-dimethylacetamide:
Properties
Molecular Formula |
C11H19ClN2O2 |
|---|---|
Molecular Weight |
246.73 g/mol |
IUPAC Name |
1-[4-(2-chloroacetyl)piperazin-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C11H19ClN2O2/c1-9(2)7-10(15)13-3-5-14(6-4-13)11(16)8-12/h9H,3-8H2,1-2H3 |
InChI Key |
OLQDPCBNHAUHSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


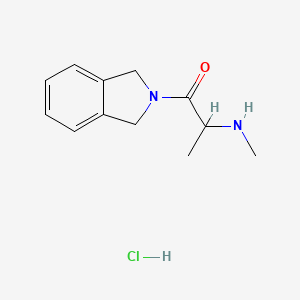
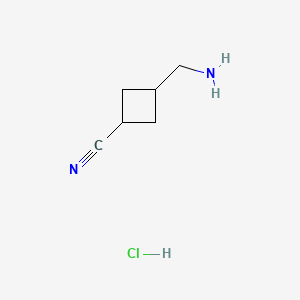

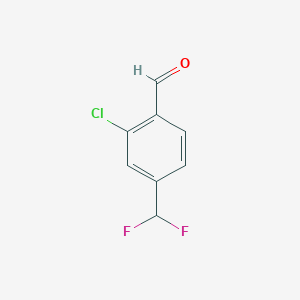
![(2-Methylbicyclo[2.2.1]heptan-2-yl)methanol](/img/structure/B13472014.png)
![Methyl 4-methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13472018.png)
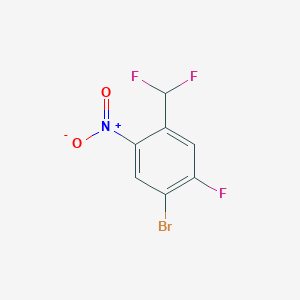

![5-(tert-Butyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B13472043.png)


![6-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylic acid](/img/structure/B13472065.png)
